"synthesis and characterization of 10-fluorodecanol"
"synthesis and characterization of 10-fluorodecanol"
An In-Depth Technical Guide to the Synthesis and Characterization of 10-Fluorodecanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 10-fluorodecanol, a valuable fluorinated long-chain alcohol. The document details a robust synthetic pathway, starting from the readily available 1,10-decanediol, and outlines a suite of analytical techniques for the thorough characterization of the final product. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations to ensure reproducibility and high purity. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science who require a reliable source of 10-fluorodecanol for their applications.
Introduction to 10-Fluorodecanol
10-Fluorodecanol (CAS No: 334-64-5) is an organic compound with the chemical formula C10H21FO.[1] It is a colorless to light yellow liquid with a characteristic odor, soluble in many organic solvents such as ethanol and ether.[1] The presence of a terminal fluorine atom imparts unique physicochemical properties to the molecule, making it a valuable intermediate in the synthesis of various specialty chemicals, including dyes, coatings, and pharmaceuticals.[1] Its applications also extend to its use as a solvent and catalyst in organic reactions.[1] This guide provides a detailed protocol for its synthesis and a comprehensive approach to its characterization.
Physicochemical Properties of 10-Fluorodecanol
| Property | Value |
| Molecular Formula | C10H21FO |
| Molar Mass | 176.27 g/mol |
| Melting Point | 22°C |
| Boiling Point | 241.8°C at 760 mmHg |
| Density | 0.9190 g/cm³ |
| Refractive Index | 1.4322 |
Data sourced from ChemBK.[1]
Synthesis of 10-Fluorodecanol
The synthesis of 10-fluorodecanol is most effectively achieved through a two-step process starting from 1,10-decanediol. This involves an initial conversion to 10-bromodecanol, followed by a nucleophilic substitution with a fluoride source.
Retrosynthetic Analysis
A logical retrosynthetic pathway for 10-fluorodecanol involves the disconnection of the C-F bond, leading back to a 10-halodecanol precursor, which can be readily synthesized from 1,10-decanediol.
Caption: Retrosynthetic analysis of 10-fluorodecanol.
Part 1: Synthesis of 10-Bromodecanol from 1,10-Decanediol
This procedure is adapted from established methods for the selective monobromination of diols.[2][3]
Protocol:
-
Reaction Setup: In a two-necked round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1,10-decanediol (e.g., 57.47 mmol, 10 g) in toluene (600 mL).[3]
-
Addition of Reagent: Slowly add 48% hydrobromic acid (e.g., 63.21 mmol, 7.15 mL) to the stirred solution.[3]
-
Reflux: Heat the reaction mixture to reflux for 16 hours, collecting the water that azeotropes with toluene in the Dean-Stark trap.[3]
-
Workup: After cooling to room temperature, wash the reaction mixture sequentially with 1 N hydrochloric acid, 2 M aqueous sodium hydroxide, deionized water, and saturated brine.[3]
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., 15% ethyl acetate in hexane) to yield 10-bromodecanol as a colorless oil.[3] A typical yield is around 93%.[3]
Part 2: Synthesis of 10-Fluorodecanol from 10-Bromodecanol
This step involves a nucleophilic substitution reaction (Finkelstein reaction). The choice of fluorinating agent is critical; potassium fluoride in the presence of a phase-transfer catalyst is a common and effective method.
Protocol:
-
Reaction Setup: To a solution of 10-bromodecanol in a suitable polar aprotic solvent (e.g., acetonitrile), add an excess of spray-dried potassium fluoride and a catalytic amount of a phase-transfer catalyst (e.g., a crown ether like 18-crown-6 or a quaternary ammonium salt).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining salts and the phase-transfer catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude 10-fluorodecanol by vacuum distillation or flash column chromatography on silica gel to obtain the final product.
Alternative Synthetic Route: Deoxofluorination of 1-Decanol
An alternative approach is the direct conversion of 1-decanol to 1-fluorodecane, followed by a subsequent functional group manipulation to introduce the hydroxyl group at the 10-position. However, a more direct but potentially less selective method for preparing fluoroalcohols is through deoxofluorination of the corresponding diol. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) can convert alcohols to alkyl fluorides.[4][5][6] This method can be applied to 1,10-decanediol, but may result in a mixture of mono- and di-fluorinated products, requiring careful chromatographic separation.
Characterization of 10-Fluorodecanol
A multi-technique approach is essential for the unambiguous characterization of 10-fluorodecanol.
Caption: Workflow for the characterization of 10-fluorodecanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 10-fluorodecanol. The presence of fluorine provides a unique handle for analysis.[7][8]
-
¹H NMR:
-
-CH₂F (C10): A triplet of doublets is expected around 4.4 ppm due to coupling with the adjacent methylene protons (C9) and the terminal fluorine atom.
-
-CH₂OH (C1): A triplet around 3.6 ppm is anticipated for the methylene group attached to the hydroxyl group, coupled to the adjacent methylene protons (C2).[9]
-
-OH: A broad singlet, typically between 2.0 and 2.5 ppm, which can be exchanged with D₂O.[9]
-
Aliphatic Chain (-CH₂-)₈: A complex multiplet in the range of 1.2-1.8 ppm corresponding to the remaining methylene protons.
-
-
¹⁹F NMR:
-
A triplet is expected, arising from coupling to the two protons on the C10 carbon. The chemical shift will be in the characteristic range for a primary fluoroalkane. ¹⁹F NMR is highly sensitive and provides a clean spectrum for confirming the presence and environment of the fluorine atom.[10]
-
-
¹³C NMR:
-
C10 (-CH₂F): A doublet with a large one-bond C-F coupling constant (¹JCF ≈ 160-170 Hz) is expected at a downfield chemical shift due to the electronegativity of fluorine.
-
C9: A doublet with a smaller two-bond C-F coupling constant (²JCF ≈ 20 Hz).
-
C1 (-CH₂OH): A signal around 63 ppm.
-
Aliphatic Carbons: Signals for the other methylene carbons will appear in the typical aliphatic region.
-
Expected NMR Data Summary
| Nucleus | Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| ¹H | -CH₂F | ~4.4 | Triplet of Doublets |
| ¹H | -CH₂OH | ~3.6 | Triplet |
| ¹H | -OH | 2.0 - 2.5 | Broad Singlet |
| ¹H | -(CH₂)₈- | 1.2 - 1.8 | Multiplet |
| ¹⁹F | -CH₂F | Varies | Triplet |
| ¹³C | C H₂F | ~84 | Doublet (¹JCF) |
| ¹³C | C H₂CH₂F | ~30 | Doublet (²JCF) |
| ¹³C | C H₂OH | ~63 | Singlet |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information about the structure through fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 176.27.
-
Key Fragmentation Patterns:
-
Alpha Cleavage: Loss of a CH₂OH radical (m/z = 31) from the molecular ion.
-
Dehydration: Loss of a water molecule (m/z = 18) from the molecular ion, which is a common fragmentation pathway for alcohols.[9]
-
Cleavage adjacent to the fluorine atom can also occur.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[11][12]
-
O-H Stretch: A strong, broad absorption band in the region of 3300-3400 cm⁻¹, characteristic of the hydroxyl group in an alcohol.[9]
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the sp³ C-H bonds of the alkyl chain.[12]
-
C-O Stretch: A strong band in the fingerprint region, around 1050-1150 cm⁻¹, indicating the presence of a primary alcohol.[9]
-
C-F Stretch: An absorption in the range of 1000-1100 cm⁻¹, which may overlap with the C-O stretch.
Characteristic IR Absorptions
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretch | 3300 - 3400 | Strong, Broad |
| C-H | Stretch | 2850 - 2960 | Strong |
| C-O | Stretch | 1050 - 1150 | Strong |
| C-F | Stretch | 1000 - 1100 | Strong |
Safety Information
10-fluorodecanol is considered toxic and an irritant.[1] It is also volatile. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[1] The reagents used in the synthesis, particularly hydrobromic acid and fluorinating agents, are corrosive and require careful handling.
Conclusion
This guide has outlined a reliable and well-documented pathway for the synthesis of 10-fluorodecanol from 1,10-decanediol. The subsequent characterization protocol, employing a combination of NMR, MS, and IR spectroscopy, provides a robust framework for verifying the structure and purity of the final product. By following these detailed procedures and adhering to the necessary safety precautions, researchers can confidently prepare and validate 10-fluorodecanol for a variety of scientific applications.
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National Center for Biotechnology Information. (n.d.). 1-Fluorodecane. PubChem. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
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LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]
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